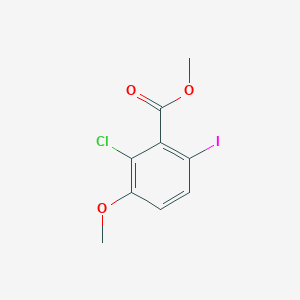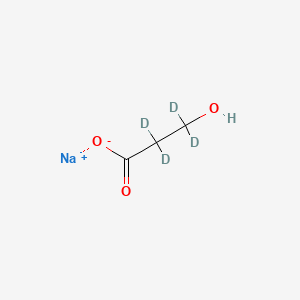
3-Hydroxypropionic Acid-D4 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxypropionic Acid-D4 Sodium Salt is a deuterated form of 3-Hydroxypropionic Acid, where four hydrogen atoms are replaced with deuterium. This compound is a sodium salt derivative of 3-Hydroxypropionic Acid, a beta hydroxy acid. It is an important chemical building block used in various industrial applications, including the synthesis of acrylic acid, acrylamide, and 1,3-propanediol .
准备方法
Synthetic Routes and Reaction Conditions
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification to obtain 3-Hydroxypropionic Acid.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation, followed by hydrolysis of the resulting nitrile to produce 3-Hydroxypropionic Acid.
Hydrolysis of Propiolactone: Propiolactone is hydrolyzed to yield 3-Hydroxypropionic Acid.
Industrial Production Methods
Industrial production of 3-Hydroxypropionic Acid often involves microbial biosynthesis using genetically engineered microorganisms such as Saccharomyces cerevisiae and Aspergillus species. These microorganisms are engineered to overexpress specific enzymes that enhance the production of 3-Hydroxypropionic Acid from renewable biomass sources .
化学反应分析
Types of Reactions
Oxidation: 3-Hydroxypropionic Acid can undergo oxidation to form malonic acid.
Reduction: It can be reduced to 1,3-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Malonic acid
Reduction: 1,3-propanediol
Substitution: Various functionalized derivatives depending on the substituent used.
科学研究应用
3-Hydroxypropionic Acid-D4 Sodium Salt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various industrial chemicals.
Medicine: It is used in the study of metabolic pathways and enzyme functions.
Industry: It is utilized in the production of biodegradable polymers and as a precursor to acrylic acid.
作用机制
The mechanism of action of 3-Hydroxypropionic Acid-D4 Sodium Salt involves its participation in various metabolic pathways. It acts as an intermediate in the biosynthesis of other compounds and can be converted into different products through enzymatic reactions. The molecular targets and pathways involved include the dephosphorylation of hexokinase and citrate synthase, which enhance cytoplasmic and mitochondrial energy metabolism .
相似化合物的比较
Similar Compounds
3-Hydroxypropionic Acid: The non-deuterated form of the compound.
Acrylic Acid: A related compound used in the production of polymers.
1,3-Propanediol: A reduction product of 3-Hydroxypropionic Acid.
Uniqueness
3-Hydroxypropionic Acid-D4 Sodium Salt is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and in tracing metabolic pathways. Its deuterated form provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more precise analytical measurements.
属性
分子式 |
C3H5NaO3 |
|---|---|
分子量 |
116.08 g/mol |
IUPAC 名称 |
sodium;2,2,3,3-tetradeuterio-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1D2,2D2; |
InChI 键 |
AVXDKPABPXSLIZ-PBCJVBLFSA-M |
手性 SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])O.[Na+] |
规范 SMILES |
C(CO)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


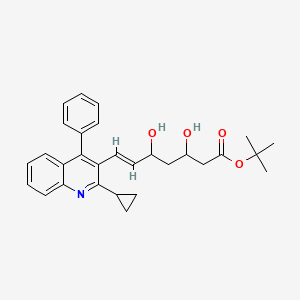
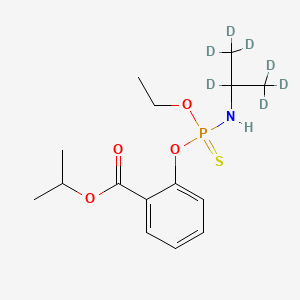

![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
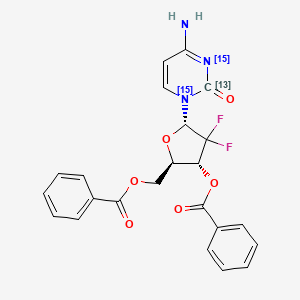
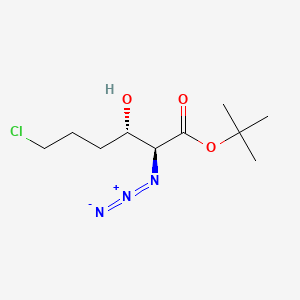


![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

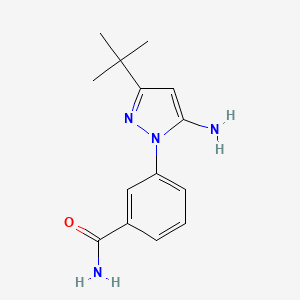

![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)
